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Introduction
Fosdagrocorat (PF-04171327) is a novel, non-steroidal, selective glucocorticoid receptor

modulator (SGRM) that was under investigation for the treatment of rheumatoid arthritis (RA).

As a dissociated agonist of the glucocorticoid receptor (GR), fosdagrocorat was designed to

preferentially mediate the transrepression of pro-inflammatory genes over the transactivation of

genes associated with metabolic side effects, a common limitation of traditional glucocorticoid

therapy. This technical guide provides an in-depth analysis of the early clinical trial results for

fosdagrocorat, presenting quantitative data, detailed experimental protocols, and

visualizations of the underlying biological pathways and study designs.

Core Mechanism of Action: Dissociated
Glucocorticoid Receptor Agonism
Fosdagrocorat is a prodrug that is converted to its active metabolite, dagrocorat (PF-

00251802).[1] The therapeutic rationale for fosdagrocorat is based on the differential

modulation of the glucocorticoid receptor's downstream signaling pathways.[2][3] Upon binding

to the GR, conventional glucocorticoids induce a conformational change that leads to both:

Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory

transcription factors such as NF-κB and AP-1. This is considered the primary mechanism for
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the anti-inflammatory effects of glucocorticoids.[2]

Transactivation: The GR homodimer binds to glucocorticoid response elements (GREs) in

the promoter regions of target genes, leading to their transcription. This process is

associated with many of the adverse effects of glucocorticoids, including metabolic

dysregulation.[2][4]

Fosdagrocorat is designed to favor the transrepression pathway, thereby uncoupling the

desired anti-inflammatory effects from the undesirable metabolic side effects.[5]
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Fosdagrocorat's Dissociated Mechanism of Action
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Phase II Clinical Trial Program
Two key Phase II studies have evaluated the efficacy and safety of fosdagrocorat in patients

with rheumatoid arthritis.

Study A9391005 (NCT00938587)
This was a 2-week, multicenter, double-blind, parallel-group, active- and placebo-controlled

study.[6][7]

Patient Population: 86 patients with active rheumatoid arthritis on a stable background of

methotrexate.[6]

Randomization: Patients were randomized in a 1:1:1:1 ratio to one of four treatment arms.[6]

Treatment Arms:

Fosdagrocorat 10 mg once daily

Fosdagrocorat 25 mg once daily

Prednisone 5 mg once daily

Placebo once daily[6]

Primary Outcome: Change from baseline in Disease Activity Score of 28 joints (DAS28-4[C-

reactive protein (CRP)]) at week 2.[6]

Secondary Outcomes: American College of Rheumatology (ACR) response rates, change

from baseline in ACR core components, and Health Assessment Questionnaire Disability

Index (HAQ-DI).[6]
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2-Week Treatment Period

Screening
(N=86 RA Patients
on Methotrexate)

Randomization
(1:1:1:1)

Fosdagrocorat 10 mg/day

Fosdagrocorat 25 mg/day

Prednisone 5 mg/day

Placebo

Primary Endpoint Assessment
(Week 2)

- DAS28-4(CRP)
- ACR Response

- HAQ-DI

Click to download full resolution via product page

Experimental Workflow for Study NCT00938587

Table 1: Primary Efficacy Endpoint at Week 2 (NCT00938587)[6]

Treatment Group
Mean Change from Baseline in DAS28-
4(CRP)

Fosdagrocorat 10 mg -1.69

Fosdagrocorat 25 mg -2.22†

Prednisone 5 mg -1.17

Placebo -0.96

*P < 0.05 vs. Placebo

†P < 0.001 vs. Prednisone 5 mg
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Table 2: Adverse Events (AEs) at Week 2 (NCT00938587)[6]

Treatment Group
Patients with AEs
(%)

Patients
Discontinuing due
to AEs (n)

Serious AEs (n)

Fosdagrocorat 10 mg 38% 2 0

Fosdagrocorat 25 mg 14% 0 0

Prednisone 5 mg 19% 0 0

Placebo 55% 2 0

Study A9391010 (NCT01393639)
This was a 12-week, phase IIb, multicenter, randomized, double-blind, dose-ranging study.[8][9]

Patient Population: 323 patients with moderate to severe rheumatoid arthritis on stable

background methotrexate.[9]

Randomization: Patients were randomized 1:1:1:1:1:1:1 to one of seven treatment arms.[9]

Treatment Arms:

Fosdagrocorat 1 mg, 5 mg, 10 mg, or 15 mg once daily

Prednisone 5 mg or 10 mg once daily

Placebo once daily[9]

Treatment Duration: 8 weeks of treatment followed by a 4-week blinded taper.[8]

Primary Endpoints (at Week 8):

American College of Rheumatology 20% improvement criteria (ACR20) response rates

Percentage change from baseline in biomarkers of bone formation (procollagen type 1 N-

terminal peptide [P1NP]) and resorption (urinary N-telopeptide to urinary creatinine ratio
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[uNTx:uCr])[9]

8-Week Treatment Period

Screening
(N=323 RA Patients

on Methotrexate)

Randomization
(1:1:1:1:1:1:1)

Fosda 1 mg

Fosda 5 mg

Fosda 10 mg

Fosda 15 mg

Pred 5 mg

Pred 10 mg

Placebo

Primary Endpoint Assessment
(Week 8)

- ACR20 Response
- P1NP & uNTx:uCr

4-Week
Taper
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Experimental Workflow for Study NCT01393639

Table 3: ACR20 Response Rates at Week 8 (NCT01393639)[9]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/31168411/
https://www.benchchem.com/product/b1669771?utm_src=pdf-body-img
https://pubmed.ncbi.nlm.nih.gov/31168411/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669771?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Treatment Group Model-Predicted ACR20 Response (%)

Fosdagrocorat 1 mg 47%

Fosdagrocorat 5 mg 61%

Fosdagrocorat 10 mg 69%

Fosdagrocorat 15 mg 73%†

Prednisone 5 mg 51%

Prednisone 10 mg 71%

Placebo 37%

*Superior to placebo

†Non-inferior to prednisone 10 mg

Table 4: Biomarker Changes and Safety at Week 8 (NCT01393639)[9]
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Treatment Group
Percentage Change
from Baseline in
P1NP

Treatment-Related
AEs (%)

Serious AEs (%)

Fosdagrocorat 1 mg
Met non-inferiority to

prednisone 5 mg

19.5% (pooled across

all groups)

2.8% (pooled across

all groups)

Fosdagrocorat 5 mg
Met non-inferiority to

prednisone 5 mg

Fosdagrocorat 10 mg
Met non-inferiority to

prednisone 5 mg

Fosdagrocorat 15 mg

Did not meet non-

inferiority to

prednisone 5 mg

Prednisone 5 mg -

Prednisone 10 mg -

Placebo -

Notably, all doses of fosdagrocorat were found to reduce glycosylated hemoglobin (HbA1c)

levels.[9]

Summary and Conclusion
The early clinical trial data for fosdagrocorat in patients with rheumatoid arthritis demonstrated

a promising efficacy profile. In a short-term study (NCT00938587), fosdagrocorat at doses of

10 mg and 25 mg showed statistically significant improvements in disease activity compared to

both placebo and prednisone 5 mg.[6] A subsequent 12-week dose-ranging study

(NCT01393639) confirmed the efficacy of the 10 mg and 15 mg doses, with the 15 mg dose

being non-inferior to prednisone 10 mg in terms of ACR20 response.[9]

Crucially, the biomarker data from the longer study provided some support for the dissociated

mechanism of action. Fosdagrocorat at doses up to 10 mg showed a similar impact on the

bone formation marker P1NP as the lower, safer dose of prednisone 5 mg, while demonstrating

clinical efficacy comparable to higher doses of prednisone.[9] The observation of reduced
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HbA1c levels with all fosdagrocorat doses further suggests a potentially favorable metabolic

profile.[9]

The safety profile of fosdagrocorat in these early trials appeared manageable.[6][9] However,

it is important to note that the development of fosdagrocorat was ultimately discontinued, and

it has not been marketed. The reasons for this discontinuation are not detailed in the provided

search results. Further investigation into the later stages of its development would be

necessary for a complete understanding of its clinical trajectory.

In conclusion, the initial clinical evidence for fosdagrocorat supported its potential as a

dissociated glucocorticoid receptor agonist, offering a therapeutic window that could separate

anti-inflammatory efficacy from some of the hallmark adverse effects of conventional

glucocorticoids. These findings remain relevant for the ongoing development of selective

glucocorticoid receptor modulators.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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